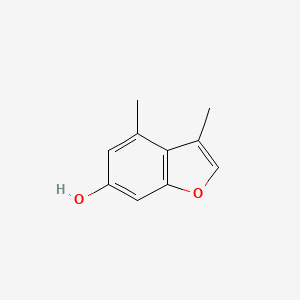

3,4-Dimethylbenzofuran-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dimethylbenzofuran-6-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of hydroxyl and methyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of Lewis acids like aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to meet industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Scientific Research Applications

3,4-Dimethylbenzofuran-6-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Benzofuran: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.

2,3-Dimethylbenzofuran: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.

6-Hydroxybenzofuran: Contains a hydroxyl group but lacks methyl groups, affecting its chemical behavior and uses.

Uniqueness: 3,4-Dimethylbenzofuran-6-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

3,4-Dimethylbenzofuran-6-ol (DMBF) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H12O2

- Functional Groups : Hydroxyl group (-OH) at position 6 and two methyl groups at positions 3 and 4.

The presence of the hydroxyl group allows for hydrogen bonding, which can influence the compound's reactivity and interactions with biological molecules. The methyl groups enhance lipophilicity, potentially improving membrane permeability and biological activity.

Antioxidant Properties

Research indicates that DMBF exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant capacity can be attributed to the hydroxyl group that scavenges free radicals, thereby mitigating cellular damage. A study highlighted that DMBF demonstrated significant radical scavenging activity in vitro, suggesting its potential role as a protective agent against oxidative damage .

Antimicrobial Activity

DMBF has been investigated for its antimicrobial properties . In a series of experiments, it was found to exhibit inhibitory effects against various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL . This suggests that DMBF could be developed as a potential antimicrobial agent.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Candida albicans | 128 |

The mechanism by which DMBF exerts its biological effects involves interaction with specific molecular targets within cells. The compound's hydroxyl group plays a critical role in forming complexes with various proteins involved in cellular signaling pathways. For example, studies have shown that DMBF can inhibit certain enzymes associated with inflammatory responses, thereby reducing inflammation in cellular models .

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of DMBF using the DPPH radical scavenging assay. Results indicated that DMBF exhibited a dose-dependent increase in radical scavenging activity, comparable to known antioxidants like ascorbic acid. -

Antimicrobial Efficacy :

In another research project, DMBF was tested against a panel of pathogenic bacteria and fungi. The results confirmed its effectiveness against S. aureus and several strains of fungi, supporting its potential use in therapeutic applications for infections caused by resistant organisms .

Comparison with Related Compounds

To understand the uniqueness of DMBF's biological activity, it is useful to compare it with structurally related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran | Lacks hydroxyl and methyl groups | Minimal biological activity |

| 2,3-Dimethylbenzofuran-6-ol | Hydroxyl at position 6 | Moderate antioxidant properties |

| 6-Hydroxybenzofuran | Hydroxyl but lacks methyl groups | Limited antimicrobial activity |

DMBF stands out due to its specific arrangement of functional groups that enhance both its reactivity and biological efficacy.

Q & A

Basic Research Questions

Q. 1.1. How can researchers optimize the synthesis of 3,4-Dimethylbenzofuran-6-ol to improve yield and purity?

Methodological Answer :

- Step 1 : Use isomerization-ring-closing metathesis strategies for benzofuran core formation, as demonstrated for dimethoxybenzofuran derivatives .

- Step 2 : Employ demethylation protocols using reagents like BBr₃ in DCM to selectively remove protecting groups, ensuring hydroxyl group retention .

- Step 3 : Monitor reaction progress via LC-MS with C18 columns (e.g., Waters XSelect) and electrospray ionization (ESI) to track intermediates .

Q. 1.2. What analytical techniques are recommended for characterizing this compound?

Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH₄F buffer for sample cleanup .

- Chromatography : Pair reverse-phase HPLC (C18 columns) with tandem MS detection (e.g., QToF systems) for high-resolution structural elucidation .

- NMR : Assign stereochemistry using 2D-NMR (COSY, HSQC) with deuterated solvents (e.g., DMSO-d₆) .

Q. 1.3. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer :

- Experimental Design : Conduct accelerated stability studies at 25–60°C and pH 3–9, using LC-MS to quantify degradation products .

- Data Analysis : Apply Arrhenius kinetics to predict shelf-life under ambient conditions .

Advanced Research Questions

Q. 2.1. What metabolic pathways are implicated in the biotransformation of this compound?

Methodological Answer :

- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors and LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Isotopic Labeling : Incorporate deuterated internal standards (e.g., triclosan-d₃) to distinguish endogenous compounds from metabolites .

Q. 2.2. How can researchers design assays to evaluate the compound’s interaction with cytochrome P450 enzymes (e.g., CYP2A6)?

Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-ethoxycoumarin) and measure IC₅₀ values via fluorescence spectroscopy .

- Docking Studies : Leverage ACD/Labs Percepta or AutoDock Vina to model binding interactions, referencing crystallographic data from ChEBI or PubChem .

Q. 2.3. What computational strategies predict the environmental fate of this compound?

Methodological Answer :

- QSAR Models : Use EPI Suite or OPERA to estimate logP, biodegradation potential, and toxicity .

- Environmental Monitoring : Validate predictions by analyzing wastewater influent/effluent samples via SPE-LC-MS, as outlined in wastewater treatment studies .

Q. 2.4. How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and adjust for variables like solvent (DMSO vs. ethanol) .

- Dose-Response Validation : Replicate conflicting results with internal controls (e.g., 4-hydroxybenzoic acid) to isolate compound-specific effects .

Q. 2.5. What protocols ensure reliable detection of this compound in environmental matrices?

Methodological Answer :

- Sample Preparation : Filter river water samples (GF/F 0.7 μm) and spike with isotopically labeled standards (e.g., BP-3-d₅) to correct for matrix effects .

- Quantification : Use isotope dilution calibration curves with MRM transitions (e.g., m/z 205 → 153 for the compound) .

Q. 2.6. How does this compound interact with lipid bilayers or protein targets?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers or recombinant proteins (e.g., albumin) to measure binding kinetics .

- Molecular Dynamics (MD) : Simulate interactions using GROMACS with OPLS-AA force fields, referencing PubChem 3D conformers .

Q. 2.7. What comparative studies differentiate this compound from structural analogs (e.g., 6-methoxy derivatives)?

Methodological Answer :

- Synthetic Controls : Prepare analogs (e.g., 3,4-Dimethyl-6-methoxybenzofuran) via methoxylation with CH₃I/K₂CO₃ .

- Biological Profiling : Test analogs in parallel using cell viability (MTT) and ROS assays to correlate substituent effects with activity .

Q. Data Contradiction & Reproducibility

Q. 3.1. How can researchers address variability in reported IC₅₀ values across studies?

Methodological Answer :

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,4-dimethyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C10H10O2/c1-6-3-8(11)4-9-10(6)7(2)5-12-9/h3-5,11H,1-2H3 |

InChI Key |

YREAWUMQXVHAKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=CO2)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.